2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
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Overview
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole: is an organic compound with the molecular formula C14H18BNO2S. This compound is part of the boronic acid derivatives, which are widely used in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borylation Reaction: One common method to synthesize 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves the borylation of 2-Methylbenzo[D]thiazole using bis(pinacolato)diboron in the presence of a palladium catalyst.
Hydroboration: Another method involves the hydroboration of alkenes or alkynes with pinacolborane, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzo[D]thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry:
Mechanism of Action
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols, amines, and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which makes it an excellent electrophile .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the benzo[D]thiazole moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar applications but with different reactivity due to the isopropoxy group.
Uniqueness: 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is unique due to its benzo[D]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C14H18BNO2S |
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Molecular Weight |
275.2 g/mol |
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-8-6-7-10(12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |
InChI Key |
VJUDYKXUJBQZNK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(S3)C |
Origin of Product |
United States |
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